12-(furan-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
Description
This compound belongs to the triazatricyclo[7.2.1.0²,⁷]dodeca-triene family, characterized by a fused tricyclic core with nitrogen substitutions. The furan-3-carbonyl group at position 12 introduces unique electronic and steric properties, distinguishing it from analogues. The compound’s molecular formula is inferred as C₁₄H₁₃N₃O₂ (molecular weight ~255.27 g/mol) based on analogous structures .
Properties
IUPAC Name |
furan-3-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(9-3-4-19-7-9)17-10-1-2-13(17)11-6-15-8-16-12(11)5-10/h3-4,6-8,10,13H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTFNSHDJOKLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(furan-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves multiple steps, including the formation of the furan ring, the pyrimidine ring, and the cycloheptane ring. One common method for synthesizing furan derivatives is through the palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide . This method features a cascade process combining carbonylation of aryl iodide, alcohoxyl carbonylation of the in situ formed allyl palladium complex, and intramolecular condensation of the α-hydroxyl enone intermediate.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Electrophiles: Such as halogens (Cl₂, Br₂) or nitro groups (NO₂).
Major Products
The major products formed from these reactions include various substituted furan derivatives, dihydrofuran derivatives, and furan-2,3-dione derivatives.
Scientific Research Applications
Furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-(furan-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The triazatricyclo core is highly modular, with substituents influencing solubility, reactivity, and biological activity. Key analogues include:
Key Observations :
- Electronic Effects : Furan-3 substitution (target compound) may confer distinct dipole interactions compared to furan-2 isomers, influencing binding affinity in biological systems .
- Hydrophobicity : The tert-butyl derivative exhibits higher logP, suggesting improved membrane permeability but reduced solubility .
- Pharmacological Potential: The 3,4-dimethoxyphenyl-carboxamide analogue (S572-0285) demonstrates optimized properties for CNS targeting, with balanced logD (1.58) and water solubility (logSw -2.04) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
